molecular formula C10H9N3O B1528224 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one CAS No. 1461715-13-8

1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one

Katalognummer: B1528224
CAS-Nummer: 1461715-13-8
Molekulargewicht: 187.2 g/mol
InChI-Schlüssel: MDRDGQPUBWFLIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one is a high-purity chemical compound with the molecular formula C10H9N3O . It features an aminopyridine moiety linked to a dihydropyridin-4-one ring, a structure known to be of significant interest in medicinal chemistry for developing kinase inhibitors. While specific biological data for this exact molecule is limited, its core structure is closely related to the 3-aminopyridin-2-one scaffold, which is recognized in scientific literature as a privileged fragment for targeting protein kinases . Kinases are key regulators of cell signaling, and their inhibition is a major therapeutic strategy, particularly in oncology . Researchers can utilize this compound as a versatile building block or a starting point for fragment-based drug design (FBDD) programs. Its structure allows for potential interactions with the hinge region of kinase ATP-binding sites, making it a valuable template for synthesizing novel inhibitors . The compound is provided for research purposes with quality control documentation. Handle with appropriate precautions, referring to the associated Safety Data Sheet (SDS). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(5-aminopyridin-2-yl)pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRDGQPUBWFLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N2C=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Anticancer Properties

Research indicates that 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one exhibits notable anticancer activity. A study evaluated its effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation through apoptosis induction.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)10.5Induction of apoptosis
T-47D (Breast)8.2Cell cycle arrest in sub-G1 phase
HeLa (Cervical)12.0Inhibition of EGFR signaling

The mechanism involves the modulation of key signaling pathways such as EGFR and MAPK, leading to reduced viability in tumor cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)Activity Type
Staphylococcus aureus0.039Bactericidal
Escherichia coli0.125Bacteriostatic

These findings suggest that the compound disrupts bacterial cell membranes, leading to cell death .

The biological activity of 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1/S transition, preventing cancer cells from proliferating.
  • Antimicrobial Mechanism : The positive charge on the compound facilitates binding to negatively charged bacterial membranes, disrupting their integrity and leading to cytoplasmic leakage .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one resulted in a significant decrease in A549 cell viability compared to controls. Flow cytometry analysis confirmed increased apoptosis rates .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against various pathogens. The results indicated that the compound showed superior activity against Staphylococcus aureus compared to standard antibiotics .

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Comparative Properties

Compound Substituents Hydrogen-Bonding Capacity Molecular Weight (g/mol) Key Applications
1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one 5-Aminopyridin-2-yl High (NH₂ group) ~217.23* Drug discovery, catalysis
2-Chloro-5-(trifluoromethyl)-1,4-dihydropyridin-4-one 2-Cl, 5-CF₃ Low ~239.61* Fluorinated APIs
1-Methyl-3,5-dinitro-1,4-dihydropyridin-4-one 1-Me, 3-NO₂, 5-NO₂ Moderate (NO₂ as acceptor) ~255.20* Energetic materials

*Calculated based on structural formulas.

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one generally involves:

  • Construction of the 1,4-dihydropyridin-4-one scaffold.
  • Introduction of the 5-aminopyridin-2-yl substituent at the 1-position.
  • Functional group manipulations such as amination and rearrangements to achieve the amino substituent on the pyridine ring.

These steps are often performed via multi-step synthetic routes involving cross-coupling reactions, hydrolysis, and rearrangements.

Key Preparation Methods and Reaction Conditions

Suzuki Cross-Coupling and Deprotection Approach

  • Starting from halogenated aminopyridine derivatives (e.g., 5-bromo-2-methoxypyridin-3-amine), Suzuki cross-coupling is employed to introduce aromatic/heteroaromatic substituents at the C5 position of 3-aminopyridin-2-one intermediates.
  • Subsequent deprotection of methoxy groups is achieved by in situ generation of trimethylsilyl iodide (TMS-I), which facilitates conversion to the free amino group.
  • This method enables the synthesis of aminopyridinyl-substituted dihydropyridinones with moderate to good yields.

Example:

  • Synthesis of 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one from Milrinone via hydrolysis and Hofmann rearrangement demonstrates the utility of this approach for related compounds.

Alkaline Condensation with Aldehydes

  • 4-Dialkylaminotetrahydropyridinylidene salts serve as starting materials.
  • Treatment with aromatic aldehydes under alkaline conditions at room temperature leads to formation of substituted dihydropyridin-4-one derivatives.
  • The reaction proceeds over several days, yielding crystalline solids after filtration and recrystallization.
  • This method allows for the introduction of various substituents at the 5-position of the dihydropyridinone ring.

Example:

  • Reaction of potassium hydroxide-treated 4-dialkylaminotetrahydropyridinylidene salt with benzaldehyde yields racemic 2,2-dimethyl-5-[(R)-phenyl(pyrrolidin-1-yl)methyl]-2,3-dihydropyridin-4(1H)-one in 68% yield.

Hofmann Rearrangement for Amino Group Introduction

  • Hydrolysis of nitrile intermediates to carboxamides followed by Hofmann rearrangement introduces amino groups on the pyridine ring.
  • This step is typically performed under acidic conditions with heating (e.g., concentrated sulfuric acid at 120 °C).
  • The rearrangement converts amides into amines, facilitating the formation of 5-aminopyridinyl substituents.

Example:

  • Conversion of nitrile Milrinone derivative to 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one via hydrolysis and Hofmann rearrangement.

Detailed Reaction Data and Yields

Step/Reaction Type Starting Material(s) Reagents/Conditions Product(s) Yield (%) Notes
Suzuki Cross-Coupling 5-bromo-2-methoxypyridin-3-amine Pd catalyst, boronic acids, base 3-amino-2-methoxypyridine derivatives Moderate Followed by TMS-I deprotection
Deprotection with TMS-I Methoxy-protected aminopyridines Trimethylsilyl iodide, acetonitrile/THF Free amino-substituted pyridines 16-64% Purification by HPLC or chromatography
Alkaline Condensation with Aldehydes 4-dialkylaminotetrahydropyridinylidene salts KOH in water, aromatic aldehydes, room temp 5-substituted dihydropyridin-4-ones 50-68% Reaction time: 4-5 days; recrystallization needed
Hofmann Rearrangement Carboxamide intermediates Conc. H2SO4, 120 °C Aminopyridinyl derivatives 23-30% Requires careful pH adjustment post-reaction

Research Findings and Observations

  • The Suzuki cross-coupling method is versatile for introducing diverse aromatic groups at the pyridine ring, but requires subsequent deprotection steps to reveal amino functionalities.
  • Alkaline condensation with aldehydes is a mild and effective method to form dihydropyridinone derivatives, allowing for structural diversity at the 5-position with good yields and straightforward purification.
  • Hofmann rearrangement provides a reliable route to introduce amino groups on pyridine rings from amide precursors, although yields can be moderate and reaction conditions harsh.
  • Combining these methods allows for modular synthesis of 1-(5-aminopyridin-2-yl)-1,4-dihydropyridin-4-one and related analogs, facilitating structure-activity relationship studies in medicinal chemistry.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Suzuki Cross-Coupling + TMS-I Deprotection Cross-coupling of bromo-aminopyridines, followed by TMS-I mediated deprotection High structural diversity, well-established Requires Pd catalyst, multiple steps
Alkaline Condensation with Aldehydes Reaction of tetrahydropyridinylidene salts with aldehydes under alkaline conditions Mild conditions, good yields Long reaction times (days), limited to certain aldehydes
Hofmann Rearrangement Hydrolysis of nitrile to amide, rearrangement to amine under acidic heating Direct amino group introduction Harsh conditions, moderate yields

Q & A

Q. What are the key synthetic methodologies for preparing 1-(5-aminopyridin-2-yl)-1,4-dihydropyridin-4-one and its derivatives?

The compound can be synthesized via coupling reactions using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) under Suzuki-Miyaura conditions, as demonstrated for structurally analogous pyridine derivatives . A typical protocol involves:

  • Reacting halogenated pyridine intermediates with boronic acids in a 1,4-dioxane/water solvent system.
  • Purification via reverse-phase flash chromatography to isolate the product (yields ~64–87%) .
  • Characterization using 1^1H NMR (400 MHz), 13^{13}C NMR, IR, and ESI-MS to confirm regiochemistry and purity .

Q. How should researchers handle solubility challenges during in vitro assays?

Solubility in aqueous buffers can be enhanced using:

  • pH adjustment : Dissolve the compound in ammonium acetate buffer (pH 6.5) with 10% acetic acid .
  • Co-solvents : Use DMSO or methanol (≤5% v/v) to avoid precipitation.
  • Sonication : Brief sonication (10–15 min) improves dispersion in polar solvents .

Q. What safety precautions are critical when working with dihydropyridine derivatives?

  • Skin/eye contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
  • Inhalation : Transfer to fresh air and seek medical attention if irritation persists .
  • Waste disposal : Neutralize acidic residues (e.g., HCl byproducts) before disposal .

Advanced Research Questions

Q. How can synthetic yields be optimized for photoinduced deformylative phosphonylation of dihydropyridines?

Photoinduced methods (e.g., UV light at 365 nm) enable C–P bond formation via radical intermediates. Key parameters include:

  • Substrate design : Use 4-alkyl-1,4-dihydropyridines with electron-withdrawing groups to stabilize radicals (yields up to 47%) .
  • Reaction time : Optimize irradiation duration (typically 12–24 hr) to minimize side reactions (e.g., overoxidation) .
  • Catalyst-free conditions : Avoid metal contamination, critical for pharmaceutical applications .

Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved?

Case example: A compound with conflicting 1^1H NMR (δ 7.58–8.77 ppm for aromatic protons) and IR (1665 cm1^{-1} for C=O stretch) signals may indicate tautomerism or residual solvent. Mitigation strategies:

  • Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .
  • Drying protocols : Use high-vacuum drying to remove solvent traces affecting IR peaks .
  • DFT calculations : Compare experimental and computed spectra to assign ambiguous signals .

Q. What structural modifications enhance pharmacological activity in dihydropyridine derivatives?

  • Substituent effects : Introducing electron-donating groups (e.g., 4-dimethylaminophenyl) improves π-π stacking with biological targets, as seen in analogs with IC50_{50} values <1 μM .
  • Hybrid scaffolds : Conjugation with pyrazole or imidazole rings enhances kinase inhibition (e.g., CDK2 inhibition) .
  • Stereochemistry : Resolve enantiomers via chiral HPLC to assess activity differences (e.g., R vs. S configurations) .

Q. What analytical methods validate purity in metal-catalyzed synthesis?

  • Residual metal analysis : Use ICP-MS to detect Pd levels (limit: <10 ppm) .
  • HPLC-DAD : Monitor for byproducts (e.g., dehalogenated impurities) with C18 columns and gradient elution .
  • Mass balance : Ensure total impurities ≤0.5% per ICH Q3A guidelines .

Methodological Challenges

Q. How to address low reproducibility in coupling reactions?

  • Catalyst activation : Pre-stir Pd catalysts with ligands (e.g., PPh3_3) for 30 min to enhance activity .
  • Oxygen-free conditions : Use Schlenk lines or gloveboxes to prevent catalyst deactivation .
  • Reagent quality : Ensure boronic acids are >95% pure (validated via 1^1H NMR) .

Q. What strategies resolve low-resolution MS data for high-MW derivatives?

  • ESI optimization : Use ammonium formate buffer (10 mM) to enhance ionization .
  • HRMS calibration : Calibrate instruments daily with perfluorotributylamine (PFTBA) .
  • Fragmentation studies : Perform MS/MS to distinguish isobaric species (e.g., m/z 278.28 vs. 278.35) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one
Reactant of Route 2
Reactant of Route 2
1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.